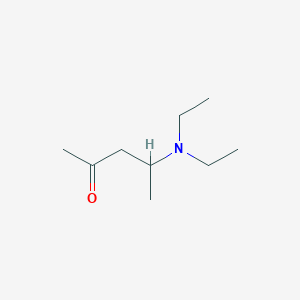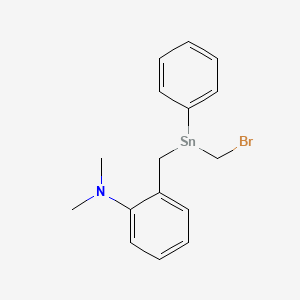
CID 71414612
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71414612 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of CID 71414612 involves several steps, including the reaction of 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction with R-C=CH .
Chemical Reactions Analysis
CID 71414612 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide and isoamyl nitrite. The major products formed from these reactions are typically indazole derivatives .
Scientific Research Applications
CID 71414612 has a wide range of applications in scientific research It is used in chemistry for studying reaction mechanisms and developing new synthetic methods In biology, it is utilized for investigating molecular interactions and pathwaysIndustrially, it is used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71414612 involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cellulose biosynthesis, which is crucial for its effects in various applications. This mechanism was theorized in 2009 and proven in 2014 .
Comparison with Similar Compounds
CID 71414612 can be compared with other similar compounds such as indaziflam and semaglutide. Indaziflam is also an inhibitor of cellulose biosynthesis, while semaglutide is a glucagon-like peptide-1 receptor agonist. These comparisons highlight the unique properties and applications of this compound .
Similar Compounds
- Indaziflam
- Semaglutide
- Zoledronic acid
This compound stands out due to its specific mechanism of action and wide range of applications in various fields.
Properties
Molecular Formula |
C16H19BrNSn |
|---|---|
Molecular Weight |
423.9 g/mol |
InChI |
InChI=1S/C9H12N.C6H5.CH2Br.Sn/c1-8-6-4-5-7-9(8)10(2)3;1-2-4-6-5-3-1;1-2;/h4-7H,1H2,2-3H3;1-5H;1H2; |
InChI Key |
RNWIGNHVOQEHMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C[Sn](CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


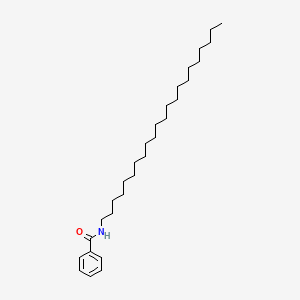
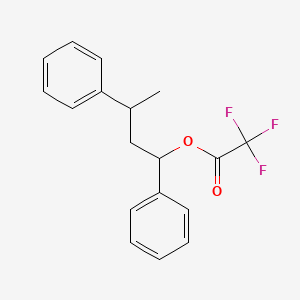
![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)

![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
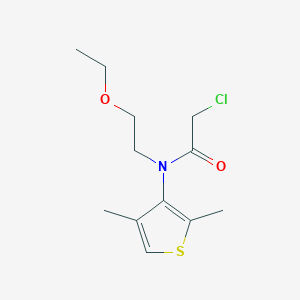

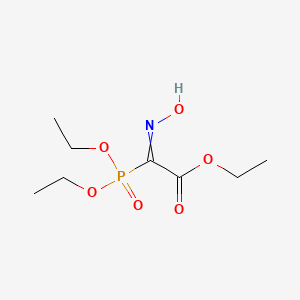
![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)

![8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14410811.png)
![7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14410817.png)

